molecular formula C19H20ClN3O B509563 [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine CAS No. 879590-27-9

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine

Cat. No.: B509563
CAS No.: 879590-27-9
M. Wt: 341.8g/mol
InChI Key: LFAOPVVXRPIXJJ-RMKNXTFCSA-N
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Description

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS: 879590-27-9, MFCD07613589) is a piperazine-containing aromatic amine with a cinnamoyl substituent. Its structure comprises a chlorinated phenyl ring linked to a piperazine moiety, which is further acylated by a cinnamoyl group (trans-3-phenylacryloyl). This compound is commercially available with 95% purity and is primarily utilized in pharmaceutical research, particularly in kinase inhibition studies and as a precursor for bioactive molecules .

Key features:

  • Molecular formula: C₁₉H₁₉ClN₄O
  • Molecular weight: 354.84 g/mol
  • Structural motifs: Chlorophenyl, piperazine, cinnamoyl.

Properties

IUPAC Name

(E)-1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-7-8-18(17(21)14-16)22-10-12-23(13-11-22)19(24)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13,21H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAOPVVXRPIXJJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cinnamoyl chloride to form 4-cinnamoylpiperazine.

    Chlorination: The next step involves the chlorination of 2-aminophenyl to introduce the chloro group at the 5-position.

    Coupling Reaction: Finally, the 4-cinnamoylpiperazine is coupled with the 5-chloro-2-aminophenyl derivative under suitable conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Analogs with Modified Acyl Groups on Piperazine

Compound Name CAS Number Molecular Formula Key Substituent Differences Biological/Commercial Relevance
[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine 879590-27-9 C₁₉H₁₉ClN₄O Cinnamoyl (trans-3-phenylacryloyl) High commercial availability (5 suppliers)
(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine 879590-18-8 C₁₇H₁₇ClFN₃O 2-Fluorobenzoyl Discontinued due to limited stability
[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine - C₁₄H₁₉ClN₄O Propionyl (CH₂CH₂CO-) Lower molecular weight; improved solubility

Key Findings :

  • The cinnamoyl analog exhibits superior commercial viability compared to the fluorobenzoyl variant, which was discontinued due to stability issues .

Positional Isomers and Halogen Variations

Compound Name CAS Number Molecular Formula Structural Variation Notes
[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine 879020-35-6 C₁₉H₁₉ClN₄O Chlorine at position 3; cinnamoyl at para Altered target affinity due to steric effects
5-Chloro-2-(1-piperidinyl)aniline 412308-45-3 C₁₁H₁₅ClN₂ Piperidinyl (saturated) vs. piperazinyl Reduced hydrogen-bonding capacity

Key Findings :

  • Positional isomerism (chlorine at position 3 vs. 5) significantly alters electronic distribution, affecting interactions with targets like VEGF receptors .
  • Replacing piperazine with piperidine eliminates the secondary amine, reducing polarity and possibly blood-brain barrier penetration .

Complex Analogs with Heterocyclic Extensions

Compound Name CAS Number Molecular Formula Structural Addition Potential Applications
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine 1113103-72-2 C₂₂H₂₄ClN₅O₂S Sulfonylpyrimidine extension Kinase inhibition (e.g., JAK/STAT pathway)
{2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine - C₁₆H₁₆Cl₂N₄ Dual chloro-substitutions Enhanced σ-receptor binding

Key Findings :

  • Sulfonylpyrimidine-containing analogs demonstrate broader kinase inhibitory profiles due to additional hydrogen-bonding sites .
  • Dual chloro-substitutions improve σ-receptor affinity but may increase cytotoxicity risks .

Biological Activity

[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine is a compound of interest due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article explores its biological activity, including antiproliferative effects, antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H20ClN3O
  • Molar Mass : 341.83 g/mol
  • CAS Number : 879590-27-9

This compound features a chloro-substituted phenyl group linked to a piperazine moiety with a cinnamoyl side chain, which is crucial for its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 5-chloro-indole and related compounds have shown GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways in cancer cells. Notably, the presence of specific substituents on the phenyl ring influences the potency of these compounds significantly.

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50 (nM)Targeted Pathway
5-Chloro-Indole35EGFR
4a (R = H)48BRAF
4b (R = p-pyrrolidin-1-yl)62BRAF
[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amineTBDTBD

The structure of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine suggests it may interact with similar targets, although specific GI50 values are yet to be determined.

Antibacterial Activity

The compound's potential as an antibacterial agent has also been explored. A study on structurally related compounds demonstrated broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. The mechanism of action involves disrupting bacterial cell membranes, leading to cell death.

Table 2: Antibacterial Efficacy of Related Compounds

CompoundMIC (µg/mL)Targeted Bacteria
Compound 5p4S. aureus
Compound 5m8MRSA
[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amineTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine and cinnamoyl groups significantly affect the biological activity. Compounds with enhanced hydrophilicity tend to exhibit improved antibacterial properties, likely due to better solubility and interaction with bacterial membranes.

Case Studies

  • Anticancer Studies : A series of experiments involving derivatives similar to [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine showed promising results in inhibiting tumor growth in xenograft models. These studies highlight the importance of molecular modifications in enhancing therapeutic efficacy.
  • Antibacterial Efficacy : In vivo studies demonstrated that structurally related compounds effectively reduced bacterial loads in murine models of infection, particularly against MRSA. The findings suggest that [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine may have similar therapeutic potential.

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